ミラベグロン不純物4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

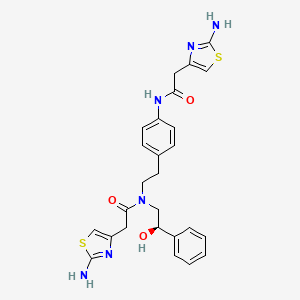

Mirabegron Impurity 4, also known as Mirabegron Impurity 4, is a useful research compound. Its molecular formula is C26H28N6O3S2 and its molecular weight is 536.669. The purity is usually 95%.

BenchChem offers high-quality Mirabegron Impurity 4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mirabegron Impurity 4 including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

構造解明と生成機構

ミラベグロン不純物4は、2つのミラベグロン分子をメチレン基で架橋することにより形成されたダイマーです。 LC–MSおよびNMR技術を使用してその構造を特定しました 。これは、ミラベグロンと、ポリエチレングリコール(PEG)やポリオキシエチレン(PEO)などの賦形剤中の残留ホルムアルデヒドとのマンニッヒ反応によって生じます。賦形剤中のホルムアルデヒド含有量は、この不純物の生成に直接影響を与えます。その構造と生成メカニズムを理解することは、医薬品開発中の品質管理にとって重要です。

過活動膀胱治療

ミラベグロン自体は、切迫性尿失禁、切迫感、頻尿などの過活動膀胱(OAB)の症状の治療に使用されます。 ベータ3アドレナリン作動薬として、抗ムスカリン薬とは異なります 。

作用機序

Target of Action

Mirabegron Impurity 4, like Mirabegron, is primarily targeted at the β3-adrenergic receptor . This receptor plays a crucial role in treating overactive bladder (OAB) with symptoms of urge urinary incontinence, urgency, and urinary frequency .

Mode of Action

It’s known that mirabegron, the parent compound, acts byactivating the β3-adrenergic receptor . This activation leads to the relaxation of the detrusor smooth muscle during the storage phase of the urinary bladder fill-void cycle, thereby increasing bladder capacity .

Biochemical Pathways

The biochemical pathway of Mirabegron Impurity 4 involves a Mannich reaction between Mirabegron and residual formaldehyde present in excipients like polyethylene glycol (PEG) and polyoxyethylene (PEO) . This reaction leads to the formation of a Mirabegron dimer bridged by methylene .

Pharmacokinetics

Studies on mirabegron have shown that it has poor solubility and low bioavailability . Efforts to improve these properties have led to the development of co-amorphous dispersions of Mirabegron, which have shown improved solubility and thermodynamic stability .

Result of Action

The parent compound mirabegron, upon activation of the β3-adrenergic receptor, leads to an increase in bladder capacity . This helps in managing the symptoms of overactive bladder (OAB).

Action Environment

The formation of Mirabegron Impurity 4 is influenced by environmental factors such as temperature and the presence of residual formaldehyde in excipients . Higher temperatures accelerate the reaction rate between Mirabegron and formaldehyde, leading to higher levels of this impurity . Therefore, controlling the formaldehyde content in excipients and maintaining optimal temperatures are crucial to avoid such reactions and improve the quality of the product .

生化学分析

Biochemical Properties

Mirabegron Impurity 4 is formed by a Mannich reaction between Mirabegron and residual formaldehyde in excipients polyethylene glycol (PEG), polyoxyethylene (PEO) . The amount of formaldehyde has a linear relationship with the content of the generated dimer impurity within a certain range .

Molecular Mechanism

The molecular mechanism of Mirabegron Impurity 4 involves its formation through a reaction between Mirabegron and formaldehyde . The reaction rate and the level of this impurity generated are higher at higher temperatures .

Temporal Effects in Laboratory Settings

In laboratory settings, the level of Mirabegron Impurity 4 under the accelerated stability condition for 6 months was as high as 0.19%, which had a trend to exceed the identification threshold of 0.2% from ICH Q3B .

生物活性

Mirabegron Impurity 4, a derivative of the β3-adrenergic receptor agonist Mirabegron, has garnered attention in pharmacological research due to its biological activity, particularly in the context of treating overactive bladder (OAB). This article delves into the compound's mechanism of action, pharmacokinetics, biochemical properties, and clinical implications based on diverse sources.

Target Receptor

Mirabegron Impurity 4 primarily targets the β3-adrenergic receptor , similar to its parent compound, Mirabegron. Activation of this receptor is crucial for enhancing bladder capacity and reducing symptoms associated with OAB. The compound's action is facilitated through a Mannich reaction , which occurs between Mirabegron and residual formaldehyde present in excipients such as polyethylene glycol (PEG) and polyoxyethylene (PEO) .

Biochemical Pathways

Upon activation of the β3-adrenergic receptor, Mirabegron Impurity 4 leads to increased intracellular levels of cyclic AMP (cAMP), promoting relaxation of the bladder smooth muscle. This effect is vital for alleviating urinary urgency and frequency .

Pharmacokinetics

Research indicates that Mirabegron exhibits poor solubility and low bioavailability, which may also apply to its impurities. The pharmacokinetic profile suggests that concentrations required for therapeutic efficacy in human bladder smooth muscle are significantly higher than those observed in isolated cell studies .

Mirabegron Impurity 4 is characterized by its formation through a reaction that involves residual formaldehyde. In laboratory settings, it has been observed that under accelerated stability conditions, levels of this impurity can reach up to 0.19%, approaching the identification threshold of 0.2% as per ICH guidelines .

Clinical Studies and Findings

Efficacy and Safety

A retrospective observational study involving female patients with OAB indicated that treatment with Mirabegron led to significant symptomatic improvement and a favorable safety profile. Specifically, there were no significant cardiovascular adverse events noted, suggesting that Mirabegron and its impurities maintain a satisfactory safety profile in clinical practice .

Persistence and Adherence

Further analysis showed that patients prescribed Mirabegron demonstrated greater persistence and adherence compared to those on traditional antimuscarinics. This finding highlights the potential advantages of using Mirabegron and its impurities in long-term management strategies for OAB .

Data Summary

The following table summarizes key findings related to the biological activity of Mirabegron Impurity 4:

| Characteristic | Details |

|---|---|

| Target Receptor | β3-Adrenergic Receptor |

| Mechanism of Action | Activation leads to increased cAMP and bladder muscle relaxation |

| Formation | Mannich reaction with residual formaldehyde |

| Pharmacokinetics | Poor solubility; therapeutic concentrations higher than expected |

| Clinical Efficacy | Significant improvement in OAB symptoms; favorable safety profile |

| Adherence Rates | Higher persistence compared to traditional therapies |

特性

IUPAC Name |

2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]-[(2R)-2-hydroxy-2-phenylethyl]amino]ethyl]phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N6O3S2/c27-25-30-20(15-36-25)12-23(34)29-19-8-6-17(7-9-19)10-11-32(14-22(33)18-4-2-1-3-5-18)24(35)13-21-16-37-26(28)31-21/h1-9,15-16,22,33H,10-14H2,(H2,27,30)(H2,28,31)(H,29,34)/t22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JASFVOWZGHSXRG-QFIPXVFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN(CCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)C(=O)CC4=CSC(=N4)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](CN(CCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)C(=O)CC4=CSC(=N4)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N6O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。